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Compound of Interest

Compound Name: 1-Phenylbutan-2-ol

Cat. No.: B045080

Authored for researchers, scientists, and drug development professionals, this in-depth guide
provides a comprehensive overview of the spectroscopic data for 1-Phenylbutan-2-ol,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. This document details the experimental protocols used to obtain this data and presents
the information in clear, structured tables for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Phenylbutan-2-ol, a
secondary alcohol with a phenyl substituent. This data is crucial for the structural elucidation
and characterization of this compound.

Table 1: *H NMR Data for 1-Phenylbutan-2-ol
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

7.15-7.35 m 5H - Ar-H
3.82 m 1H - CH(OH)
2.75 dd 1H 13.6,5.2 Ph-CHH-CH(OH)
2.63 dd 1H 13.6, 8.0 Ph-CHH-CH(OH)
1.80 s (broad) 1H - OH

CH(OH)-CH:-
1.55 m 2H -

CHs
0.92 t 3H 7.4 CH2-CHs

Solvent: CDClIs, Frequency: 400 MHz

Table 2: **C NMR Data for 1-Phenylbutan-2-ol

Chemical Shift (8) ppm Assighment
138.8 Ar-C (quaternary)
1294 Ar-CH

128.4 Ar-CH

126.3 Ar-CH

73.8 CH(OH)

44.1 Ph-CH:2

30.1 CH(OH)-CH2-CHs
10.1 CH2-CHs

Solvent: CDClIs, Frequency: 100 MHz
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Table 3: Key IR Absorption Bands for 1-Phenylbutan-2-ol

Wavenumber (cm—?) Intensity Assignment

3360 (broad) Strong O-H stretch (alcohol)
3085, 3062, 3028 Medium C-H stretch (aromatic)
2962, 2931, 2873 Strong C-H stretch (aliphatic)

1603, 1495, 1454

Medium-Strong

C=C stretch (aromatic ring)

1095

Strong

C-O stretch (secondary

alcohol)

742, 698

Strong

C-H out-of-plane bend

(monosubstituted benzene)

Sample Preparation: Neat (thin film) or KBr pellet

Table 4: Major Mass Spectrometry Fragments for 1-

Phenylbutan-2-ol

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Proposed Fragment

150 15 [M]* (Molecular lon)
132 5 [M-H20]*

105 20 [CsHo]*

91 100 [C7H7]* (Tropylium ion)
77 15 [CeHs]*

57 30 [CaHo]*

lonization Method: Electron lonization (EI)

Experimental Protocols
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The data presented above are typically acquired using the following standard experimental
methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-Phenylbutan-2-ol (approximately 10-20 mg) is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is
often used as an internal standard for chemical shift referencing (6 = 0.00 ppm).[2] Both *H and
13C NMR spectra are acquired on a high-field NMR spectrometer, for instance, operating at a
proton frequency of 400 or 500 MHz.[1] For *H NMR, standard acquisition parameters are
used, and for 3C NMR, proton decoupling is employed to simplify the spectrum. Data
processing involves Fourier transformation, phase correction, and baseline correction to obtain
the final spectrum.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of 1-Phenylbutan-2-ol can be obtained using a Fourier Transform
Infrared (FT-IR) spectrometer.[1] For a liquid sample, a neat spectrum can be recorded by
placing a drop of the compound between two potassium bromide (KBr) or sodium chloride
(NaCl) plates. Alternatively, for a solid sample or to obtain a spectrum in a solid matrix, a KBr
pellet can be prepared by grinding a small amount of the sample with dry KBr powder and
pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over a
range of 4000-400 cm~1.[1] A background spectrum is first collected and automatically
subtracted from the sample spectrum to eliminate contributions from atmospheric water and
carbon dioxide.

Mass Spectrometry (MS)

Mass spectral data for 1-Phenylbutan-2-ol is typically acquired using a mass spectrometer
with an electron ionization (El) source.[1] A small amount of the sample is introduced into the
instrument, often via a direct insertion probe or after separation by gas chromatography (GC).
In the EIl source, the sample is bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation of the molecule.[3] The resulting ions are then
accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3][4]
The detector records the abundance of each ion, generating a mass spectrum that shows the
relative intensity of the molecular ion and various fragment ions.[4]
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as 1-Phenylbutan-2-ol.
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Caption: General workflow for spectroscopic analysis of 1-Phenylbutan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045080#spectroscopic-data-for-1-phenylbutan-2-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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